3-(1,3-Benzothiazol-2-yl)butan-2-yl methanesulfonate
Overview
Description
Molecular Structure Analysis
The InChI code for a similar compound, 3-(1,3-benzothiazol-2-yl)butan-2-one, is 1S/C11H11NOS/c1-7(8(2)13)11-12-9-5-3-4-6-10(9)14-11/h3-7H,1-2H3 . This provides a basis for understanding the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical form of a similar compound, 3-(1,3-benzothiazol-2-yl)butan-2-one, is a powder . The storage temperature is room temperature .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is valued for its role in the synthesis of various pharmacologically active molecules. Its benzothiazole moiety is a common structural component in drugs that exhibit a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory effects . Researchers utilize it to develop new therapeutic agents by modifying its structure to enhance its interaction with biological targets.
Agriculture
“3-(1,3-Benzothiazol-2-yl)butan-2-yl methanesulfonate” may serve as a precursor in the synthesis of compounds with potential use in agriculture. Benzothiazoles have been studied for their plant growth-regulating properties and as precursors to pesticides . The compound’s ability to undergo various chemical reactions makes it a versatile tool for developing new agricultural chemicals.
Material Science
In material science, the benzothiazole ring is incorporated into polymers and small molecules to impart specific properties such as fluorescence or thermal stability. This compound could be used to synthesize materials with novel optical or electronic properties, which are valuable in creating sensors, organic semiconductors, and photovoltaic materials .
Environmental Science
Benzothiazole derivatives are explored for their environmental applications, particularly in the detection and removal of pollutants. The compound’s reactivity allows it to be tailored for use in environmental sensors or as a building block for materials that can capture and degrade toxic substances .
Biochemistry
In biochemistry, the compound’s benzothiazole core is of interest due to its presence in naturally occurring molecules and potential biological activity. It can be used to study enzyme interactions, protein binding, and as a fluorescent probe in various biochemical assays .
Pharmacology
Pharmacologically, benzothiazole derivatives are known to possess a broad spectrum of activities, including anticonvulsant, antidiabetic, and neuroprotective effects. “3-(1,3-Benzothiazol-2-yl)butan-2-yl methanesulfonate” could be a key intermediate in the synthesis of new drugs with these therapeutic properties .
Safety and Hazards
The safety information for a similar compound, 3-(1,3-benzothiazol-2-yl)butan-2-one, includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)butan-2-yl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S2/c1-8(9(2)16-18(3,14)15)12-13-10-6-4-5-7-11(10)17-12/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBGWECOKCYWKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)C(C)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzothiazol-2-yl)butan-2-yl methanesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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